molecular formula C10H9F3O2 B13084748 Acetic acid, trifluoro-, 4-ethylphenyl ester

Acetic acid, trifluoro-, 4-ethylphenyl ester

Cat. No.: B13084748
M. Wt: 218.17 g/mol
InChI Key: XKNYPCCGMLNRFC-UHFFFAOYSA-N
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Description

4-Ethylphenyl 2,2,2-trifluoroacetate is an organic compound with the molecular formula C10H9F3O2 It is a derivative of trifluoroacetic acid and is characterized by the presence of an ethyl group attached to a phenyl ring, which is further connected to a trifluoroacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethylphenyl 2,2,2-trifluoroacetate typically involves the esterification of 4-ethylphenol with trifluoroacetic acid or its derivatives. One common method is the reaction of 4-ethylphenol with trifluoroacetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: On an industrial scale, the production of 4-Ethylphenyl 2,2,2-trifluoroacetate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-Ethylphenyl 2,2,2-trifluoroacetate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to yield 4-ethylphenol and trifluoroacetic acid.

    Substitution Reactions: The trifluoroacetate group can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation: The ethyl group on the phenyl ring can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Hydrolysis: 4-Ethylphenol and trifluoroacetic acid.

    Substitution: Various substituted phenyl derivatives.

    Oxidation: 4-Ethylbenzaldehyde or 4-Ethylbenzoic acid.

Scientific Research Applications

4-Ethylphenyl 2,2,2-trifluoroacetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique trifluoromethyl group.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Ethylphenyl 2,2,2-trifluoroacetate involves its interaction with various molecular targets. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, making it a valuable moiety in drug design. The compound can interact with enzymes and receptors, potentially inhibiting their activity or altering their function through covalent or non-covalent interactions.

Comparison with Similar Compounds

    Ethyl trifluoroacetate: Similar in structure but lacks the phenyl ring.

    4-Methylphenyl 2,2,2-trifluoroacetate: Similar but with a methyl group instead of an ethyl group on the phenyl ring.

    Phenyl 2,2,2-trifluoroacetate: Lacks the ethyl group on the phenyl ring.

Uniqueness: 4-Ethylphenyl 2,2,2-trifluoroacetate is unique due to the presence of both an ethyl group and a trifluoroacetate moiety attached to a phenyl ring. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for diverse chemical reactivity, making it a valuable compound in various research and industrial applications.

Biological Activity

Overview

Acetic acid, trifluoro-, 4-ethylphenyl ester, commonly referred to as ethyl trifluoroacetate, is an organofluorine compound with notable biological activities. This compound is structurally characterized by the presence of a trifluoroacetyl group attached to an ethylphenyl moiety. Its unique chemical properties make it a subject of interest in various fields, including medicinal chemistry, environmental science, and biochemistry.

  • Molecular Formula : C₈H₈F₃O₂
  • Molecular Weight : 194.15 g/mol
  • IUPAC Name : this compound
  • CAS Number : 3202064-94-6

The biological activity of ethyl trifluoroacetate is primarily attributed to its ability to interact with various biological targets due to the electron-withdrawing nature of the trifluoroacetyl group. This interaction can lead to modulation of enzyme activities and influence metabolic pathways.

  • Enzyme Inhibition : Ethyl trifluoroacetate has been shown to inhibit certain enzymes involved in metabolic processes. For instance, it can interfere with the citric acid cycle by inhibiting aconitase, similar to other organofluorine compounds that disrupt metabolic functions .
  • Antimicrobial Activity : Some studies have indicated that compounds containing trifluoroacetyl groups exhibit antimicrobial properties. This is particularly relevant in the context of developing new antibiotics or antifungal agents .
  • Toxicity Studies : Research has demonstrated that while trifluoroacetate itself exhibits low toxicity at environmentally relevant concentrations, its metabolites may have different toxicity profiles. For example, metabolic defluorination can yield monofluoroacetate, which is significantly more toxic and can inhibit the citric acid cycle at much lower concentrations .

Case Studies

  • Antimicrobial Efficacy : In a study assessing the antimicrobial effects of various organofluorine compounds, ethyl trifluoroacetate was evaluated against several bacterial strains. The results indicated moderate activity against Gram-positive bacteria, suggesting potential for further development as an antimicrobial agent .
  • Environmental Impact : A comprehensive review highlighted the environmental implications of organofluorine compounds, including ethyl trifluoroacetate. It was found that these compounds can accumulate in aquatic systems and may affect local flora and fauna through metabolic disruption .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Enzyme InhibitionInhibits aconitase in metabolic pathways
Antimicrobial ActivityModerate efficacy against bacteria
ToxicityLow toxicity; metabolites more toxic

Properties

Molecular Formula

C10H9F3O2

Molecular Weight

218.17 g/mol

IUPAC Name

(4-ethylphenyl) 2,2,2-trifluoroacetate

InChI

InChI=1S/C10H9F3O2/c1-2-7-3-5-8(6-4-7)15-9(14)10(11,12)13/h3-6H,2H2,1H3

InChI Key

XKNYPCCGMLNRFC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OC(=O)C(F)(F)F

Origin of Product

United States

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